Cas no 923150-49-6 (2-(4-chlorophenoxy)-2-methyl-N-2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethylpropanamide)
2-(4-chlorophenoxy)-2-methyl-N-2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethylpropanamide Chemical and Physical Properties
Names and Identifiers
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- 2-(4-chlorophenoxy)-2-methyl-N-2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethylpropanamide
- 2-(4-chlorophenoxy)-N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-methylpropanamide
- 2-(4-chlorophenoxy)-2-methyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]propanamide
- 2-(4-chlorophenoxy)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methylpropanamide
- AKOS001985505
- F2282-0081
- 923150-49-6
- 2-(4-chlorophenoxy)-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]-2-methylpropanamide
-
- Inchi: 1S/C21H25ClN2O4S/c1-21(2,28-19-9-7-18(22)8-10-19)20(25)23-12-14-29(26,27)24-13-11-16-5-3-4-6-17(16)15-24/h3-10H,11-15H2,1-2H3,(H,23,25)
- InChI Key: VWQBFNJLZRDNGD-UHFFFAOYSA-N
- SMILES: C(NCCS(N1CCC2=C(C1)C=CC=C2)(=O)=O)(=O)C(OC1=CC=C(Cl)C=C1)(C)C
Computed Properties
- Exact Mass: 436.1223562g/mol
- Monoisotopic Mass: 436.1223562g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 29
- Rotatable Bond Count: 7
- Complexity: 656
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 84.1Ų
2-(4-chlorophenoxy)-2-methyl-N-2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethylpropanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2282-0081-2μmol |
2-(4-chlorophenoxy)-2-methyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]propanamide |
923150-49-6 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2282-0081-5μmol |
2-(4-chlorophenoxy)-2-methyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]propanamide |
923150-49-6 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2282-0081-10μmol |
2-(4-chlorophenoxy)-2-methyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]propanamide |
923150-49-6 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2282-0081-20μmol |
2-(4-chlorophenoxy)-2-methyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]propanamide |
923150-49-6 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2282-0081-1mg |
2-(4-chlorophenoxy)-2-methyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]propanamide |
923150-49-6 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2282-0081-2mg |
2-(4-chlorophenoxy)-2-methyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]propanamide |
923150-49-6 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2282-0081-3mg |
2-(4-chlorophenoxy)-2-methyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]propanamide |
923150-49-6 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2282-0081-4mg |
2-(4-chlorophenoxy)-2-methyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]propanamide |
923150-49-6 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2282-0081-5mg |
2-(4-chlorophenoxy)-2-methyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]propanamide |
923150-49-6 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2282-0081-10mg |
2-(4-chlorophenoxy)-2-methyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]propanamide |
923150-49-6 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
2-(4-chlorophenoxy)-2-methyl-N-2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethylpropanamide Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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5. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
Additional information on 2-(4-chlorophenoxy)-2-methyl-N-2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethylpropanamide
Introduction to 2-(4-chlorophenoxy)-2-methyl-N-2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethylpropanamide (CAS No. 923150-49-6)
Compound 2-(4-chlorophenoxy)-2-methyl-N-2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethylpropanamide, identified by its CAS number 923150-49-6, is a sophisticated molecule with significant potential in the field of pharmaceutical research. This compound belongs to a class of derivatives that have garnered attention due to their unique structural features and biological activities. The presence of a 4-chlorophenoxy group and a 1,2,3,4-tetrahydroisoquinoline-2-sulfonyl moiety makes it a promising candidate for further investigation in drug discovery and development.
The 1,2,3,4-tetrahydroisoquinoline scaffold is particularly noteworthy as it is a common structural motif found in numerous bioactive natural products and pharmacologically relevant compounds. This scaffold is known for its ability to interact with various biological targets, making it a valuable component in the design of novel therapeutic agents. The sulfonyl group in the molecule further enhances its potential by introducing additional functionality that can modulate biological activity.
In recent years, there has been growing interest in the development of molecules that incorporate both phenoxy and tetrahydroisoquinoline moieties. These combinations have shown promise in various preclinical studies, particularly in the context of central nervous system (CNS) disorders. The compound in question may exhibit properties that are beneficial in the treatment of conditions such as depression, anxiety, and neurodegenerative diseases.
The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethylpropanamide involves multiple steps that require precise control over reaction conditions and reagent selection. The introduction of the 4-chlorophenoxy group necessitates careful handling to ensure regioselectivity and high yield. Similarly, the incorporation of the 1,2,3,4-tetrahydroisoquinoline-2-sulfonyl moiety requires expertise in organic synthesis to achieve the desired structure without unintended side reactions.
The biological activity of this compound has not yet been fully elucidated, but preliminary studies suggest that it may possess properties that make it useful as an intermediate in the synthesis of more complex molecules. The combination of the N-alkylpropanamide and sulfonyl groups provides multiple sites for further functionalization, allowing for the creation of derivatives with tailored biological activities.
The potential applications of this compound extend beyond its use as an intermediate. Given its structural complexity and the presence of known bioactive moieties, it may also be explored as a lead compound for drug discovery programs targeting various therapeutic areas. The< strong >1,2,3,4-tetrahydroisoquinoline scaffold is particularly relevant in this context due to its similarity to natural alkaloids that have demonstrated significant pharmacological effects.
In conclusion, 2-(4-chlorophenoxy)-2-methyl-N-2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethylpropanamide (CAS No. 923150-49-6) represents a promising entity in pharmaceutical research. Its unique structural features and potential biological activities make it a valuable candidate for further investigation. As research continues to uncover new applications for this class of compounds, the future looks bright for this molecule and its derivatives.
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